tert-Butyl N-{2-[(2-methylquinolin-6-yl)methyl]-3-oxopropyl}carbamate
Description
tert-Butyl N-{2-[(2-methylquinolin-6-yl)methyl]-3-oxopropyl}carbamate is a carbamate derivative featuring a tert-butyl carbamate group linked to a 3-oxopropyl chain substituted with a 2-methylquinolin-6-ylmethyl moiety. The quinoline ring system, a heteroaromatic scaffold, is known for its biological relevance, including antimicrobial and anticancer activities . This compound’s structural complexity arises from the juxtaposition of the electron-rich quinoline group and the carbamate’s steric bulk, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl N-[2-formyl-3-(2-methylquinolin-6-yl)propyl]carbamate |
InChI |
InChI=1S/C19H24N2O3/c1-13-5-7-16-10-14(6-8-17(16)21-13)9-15(12-22)11-20-18(23)24-19(2,3)4/h5-8,10,12,15H,9,11H2,1-4H3,(H,20,23) |
InChI Key |
ZQYDNRLSMVTQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CC(CNC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{2-[(2-methylquinolin-6-yl)methyl]-3-oxopropyl}carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the 2-methylquinoline derivative. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of tert-butyl chloride and a base such as potassium carbonate.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(2-methylquinolin-6-yl)methyl]-3-oxopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl N-{2-[(2-methylquinolin-6-yl)methyl]-3-oxopropyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[(2-methylquinolin-6-yl)methyl]-3-oxopropyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The tert-butyl carbamate group is a common motif in medicinal chemistry due to its stability and role as a protecting group. However, the substituents attached to the carbamate backbone significantly alter molecular behavior. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Target vs. This difference likely impacts solubility and binding affinity in biological systems.
- Target vs.
- Target vs. Patent Compound: The patent compound’s trifluoromethyl and diazaspiro groups enhance metabolic stability and rigidity, whereas the target’s quinoline may prioritize π-π interactions in target binding.
Spectroscopic Data (NMR)
Available NMR data for related compounds provide insight into electronic environments:
For the target compound, the quinoline protons (e.g., aromatic δ ~7–9 ppm) and methyl groups (δ ~2.5 ppm) would dominate the spectrum, with carbamate NH likely downfield-shifted due to hydrogen bonding.
Biological Activity
tert-Butyl N-{2-[(2-methylquinolin-6-yl)methyl]-3-oxopropyl}carbamate, a compound with the molecular formula C18H22N2O3, has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory mechanisms. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a carbamate structure, which is linked to a 2-methylquinoline moiety. Its structural formula is as follows:
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of β-secretase : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease (AD) .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, contributing to increased acetylcholine levels, which are often deficient in AD .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid beta (Aβ) .
Biological Activity Data
| Activity | IC50/Ki Value | Effect |
|---|---|---|
| β-secretase Inhibition | IC50 = 15.4 nM | Significant reduction in amyloid plaque formation |
| Acetylcholinesterase Inhibition | Ki = 0.17 μM | Increased acetylcholine levels |
| Aβ Aggregation Inhibition | 85% inhibition at 100 μM | Prevents fibril formation |
In Vitro Studies
In vitro studies demonstrated that this compound effectively reduced cell death in astrocytes induced by Aβ1-42. The compound's ability to mitigate oxidative stress and inflammatory responses was highlighted, showcasing its potential as a neuroprotective agent .
In Vivo Studies
In vivo experiments utilizing scopolamine-induced AD models revealed that while the compound reduced Aβ levels, it did not show significant differences compared to established treatments like galantamine . This suggests that while it has protective effects, further optimization may be necessary to enhance its bioavailability and efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
